1,3,4,6-四-O-苄基-β-D-半乳糖吡喃苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

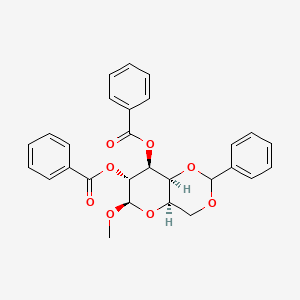

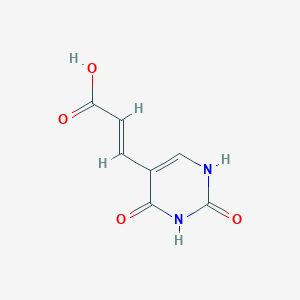

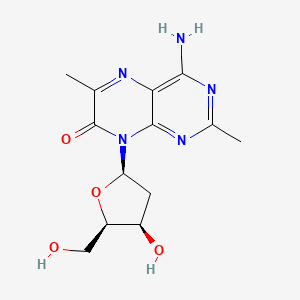

1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside, also known as 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside, is a useful research compound. Its molecular formula is C₃₄H₃₆O₆ and its molecular weight is 540.65. The purity is usually 95%.

BenchChem offers high-quality 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

研究应用简介

1,3,4,6-四-O-苄基-β-D-半乳糖吡喃苷是一种专门的化合物,用于各种科学研究领域。虽然没有直接的研究仅关注该化合物的应用,但其结构成分和类似衍生物已得到广泛研究,为其在科学研究中的潜在用途提供了间接见解。对相关化合物(例如色酮、黄芩素和其他苯并吡喃衍生物)的研究表明,这些分子结构在开发治疗剂、研究生物活性和探索新的化学合成中具有多功能性和重要性。

色酮和抗氧化特性

色酮与苯并吡喃衍生物相关,以其抗氧化特性而闻名,这对于中和活性氧和自由基至关重要,从而预防或抑制细胞损伤。这些特性与各种生理活性有关,包括抗炎、抗糖尿病、抗肿瘤和抗癌作用。色酮的结构元素,如双键、羰基和特定的羟基,在其自由基清除活性中起着重要作用 (Yadav 等人,2014)。

黄芩素和抗癌活性

黄芩素是另一种与苯并吡喃衍生物密切相关的化合物,已证明具有广泛的生物效应,包括抗癌活性,特别是在肝细胞癌 (HCC) 中。它影响细胞增殖、转移、凋亡和自噬等生物过程。这表明相关化合物在癌症治疗中的潜力以及开发无毒药物以最大程度地减少副作用而不影响治疗效果的潜力 (Bie 等人,2017)。

分子设计和超分子化学

苯-1,3,5-三甲酰胺等化合物(一种苯并吡喃衍生物)已展示出它们在纳米技术、聚合物加工和生物医学应用中的多功能性。它们的简单结构、广泛的可及性和对其超分子自组装行为的详细了解,使它们能够用于创建由氢键稳定的一维纳米尺寸结构。这证明了 1,3,4,6-四-O-苄基-β-D-半乳糖吡喃苷在类似的高级应用中的潜力 (Cantekin 等人,2012)。

作用机制

Target of Action

1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside is a custom synthesis that has been modified with methylation and fluorination . It is an oligosaccharide composed of saccharides linked by glycosidic bonds

Mode of Action

It is known that the compound is used in molecular biology for glycosylation studies , which suggests that it may interact with its targets through glycosidic bonds.

Biochemical Pathways

The compound is used in the research of synthesis of antiviral and anticancer drugs targeting glycosyltransferase enzymes . Glycosyltransferases are enzymes that establish natural glycosidic linkages. They catalyze the transfer of saccharide moieties from an activated nucleotide sugar (donor substrate) to a nucleophilic acceptor molecule, the nucleophile of which can be oxygen, nitrogen, sulfur, or carbon .

Pharmacokinetics

The compound’s molecular weight of 54065 g/mol may influence its pharmacokinetic properties, as molecular weight can affect a drug’s absorption and distribution within the body.

Result of Action

It is used in the research of synthesis of antiviral and anticancer drugs , suggesting that it may have potential effects on viral replication and cancer cell proliferation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside. For instance, the compound is stored at temperatures below -15°C , indicating that temperature can affect its stability. Additionally, the compound’s boiling point of 676.10 °C may also be a factor in its stability under different environmental conditions.

属性

IUPAC Name |

(2R,3R,4R,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-31-33(38-23-28-17-9-3-10-18-28)32(37-22-27-15-7-2-8-16-27)30(25-36-21-26-13-5-1-6-14-26)40-34(31)39-24-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHZEIVSXDXEMO-BGSSSCFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)